Journal Name:Nano
Journal ISSN:1793-2920
IF:1.438
Journal Website:http://www.worldscinet.com/nano/nano.shtml
Year of Origin:2006
Publisher:World Scientific Publishing Co. Pte Ltd
Number of Articles Per Year:156
Publishing Cycle:Bimonthly
OA or Not:Not
Accurate and efficient flux-corrected finite volume approximation for the fragmentation problem
Nano ( IF 1.438 ) Pub Date: 2023-06-05 , DOI: 10.1007/s10910-023-01485-5
In this work, we introduce a weighted finite volume scheme for multiple fragmentation problems and report a convergence criterion of the scheme. It is observed that the finite volume method mentioned in Kumar and Kumar (Appl Math Comput 219(10):5140–5151, 2013) has not estimated the physical moments of clusters with satisfactory precision. Therefore, to control this deficiency, a weight function, and a correction factor are introduced in the numerical flux to approximate the conservative formulation of the multiple fragmentation equation. The proposed scheme preserves the first two physical moments with high accuracy in the cell overlapping case for newly born clusters. It is shown that the new formulation converges weakly under certain growth restrictions on the kernels. Finally, simulation results and numerical validations are presented.
Detail
Average energy and Shannon entropy of a confined harmonic oscillator in a time-dependent moving boundary
Nano ( IF 1.438 ) Pub Date: 2023-03-31 , DOI: 10.1007/s10910-023-01471-x
The time-dependent Schrödinger equation for a particle in a radically confined quantum harmonic oscillator is considered analytically under the influence of a moving boundary condition. Two distinct special cases corresponding to (a) uniformly varying radius and (b) parabolic radius are discussed. These offer solutions in terms of confluent hyper-geometric functions. Beside, the periodic special case is also considered, in which case, the solutions are obtained in terms of Bessel functions. Quantities such as expectation values as well as time-dependent radial density distribution function, time-dependent average energy are obtained in terms of radius of the spherical impenetrable box, in each case. These are considered here for the first time. In addition the Shannon entropy of the radial density functions are calculated quasi exactly.
Detail
A study of Fermionic Cooper pairs
Nano ( IF 1.438 ) Pub Date: 2023-07-21 , DOI: 10.1007/s10910-023-01499-z
The present paper describes a quantum mechanical study of Cooper pairs from the point of view of Fermion pair correct spin. The basic idea of building the theory consists of describing each particle with an appropriate Gaussian function, transforming them into a soft quantum mechanical object. From here, a new orthonormalized basis set with adequate symmetry is constructed, and then one can easily build the two-particle spin functions and the two-particle energies. As the particle energies become repulsive, one can add a harmonic oscillator term to stabilize the initial Hamiltonian expectation values. Results indicate that a way to extend the description of Cooper pairs to N Fermion particles becomes a straightforward consequence of the theory developed here.
Detail
Solution of quantum chemical problems by a very effective and relatively inexpensive two-step, fourteenth-order, phase-fitting procedure
Nano ( IF 1.438 ) Pub Date: 2023-07-20 , DOI: 10.1007/s10910-023-01490-8
It is possible to eliminate the phase-lag and its first, second, and third derivatives by employing a phase-fitting technique. The new approach is called the economical method because it makes use of the highest possible algebraic order (AOR) with the fewest possible function evaluations (FEvs). The unique method can be expressed as the equation PF3DPFN142SPS. The proposed method is an infinitely periodic P-Stable approach. Many problems with periodic and/or oscillating solutions are amenable to the proposed technique. In quantum chemistry, this novel method was used to solve the difficult problem of Schrödinger-type coupled differential equations. Because the new method requires just a 5FEvs to accomplish each stage, we refer to it as an economic algorithm. This allows us to attain a 14AOR, which is a significant improvement over the status quo.
Detail
Analytical Solutions of the Molecular Kratzer-Feus potential by means of the Nikiforov-Uvarov Method
Nano ( IF 1.438 ) Pub Date: 2023-02-22 , DOI: 10.1007/s10910-023-01462-y
The analytical methods for solving Schrödinger equation are essential and effective tools with which we can investigate the spectroscopic properties, the electronic structure, and the energetic properties of the diatomic molecules (DMs). Accordingly, in this work, we used the Nikiforov-Uvarov (NU) method to solve the three-dimensional nonrelativistic Schrödinger equation with the molecular Kratzer-Feus (KF) potential and obtain the exact analytical bound state energy eigenvalues as well as their corresponding normalized eigenfunctions. The effective KF diatomic molecular potential well is investigated and represented graphically for several well-known DMs. The bound state energy levels are tabulated numerically for arbitrary values of the vibrational and rotational quantum numbers. The results obtained in this work are found to be in excellent agreement with the already-existing results in the literature.
Detail
An optimal computational method for a general class of nonlinear boundary value problems
Nano ( IF 1.438 ) Pub Date: 2023-07-12 , DOI: 10.1007/s10910-023-01493-5
This paper deals with the design and analysis of a robust numerical scheme based on an improvised quartic B-spline collocation (IQBSC) method for a class of nonlinear derivative dependent singular boundary value problems (DDSBVP). The convergence analysis of the method is studied by means of Green’s function approach. It should be pointed out that the numerical order of convergence of standard quartic B-spline collocation (SQBC) scheme for second-order boundary value problems (BVPs) is four, however, our proposed IQBSC method is shown to be sixth order convergence. To illustrate the applicability and accuracy of the method, we consider eight test problems. The obtained results are compared to those from some existing numerical schemes in order to show the advantage of present method. It is shown that the rate of convergence of present numerical scheme is higher than that of some of existing numerical methods. The CPU time of the present numerical method is provided.
Detail
Inverse degree index: exponential extension and applications
Nano ( IF 1.438 ) Pub Date: 2023-02-14 , DOI: 10.1007/s10910-023-01453-z
The inverse degree index, also called inverse index, first attracted attention through numerous conjectures generated by the computer programme Graffiti. Since then its relationship with other graph invariants has been studied by several authors. In this paper we obtain new inequalities involving the inverse degree index, and we characterize graphs which are extremal with respect to them. Also, a QSPR study of this index and its exponential extension was performed.
Detail
A conceptual DFT and information-theoretic approach towards QSPR modeling in polychlorobiphenyls
Nano ( IF 1.438 ) Pub Date: 2023-02-04 , DOI: 10.1007/s10910-023-01457-9
Quantitative structure–property relationship (QSPR) of various chlorine substituted biphenyl systems on the basis of linear and multi-linear regression (MLR) analysis is presented in this study. The determination of lipophilicity (log KOW) of the selected 133 polychlorobiphenyl (PCB) congeners is carried out taking the experimental log KOW as the dependent variable and the conceptual density functional theory (CDFT) and information theory (IT) based descriptors (global electrophilicity index (ω), its square term (ω2), and Shannon entropy (SS), GBP entropy (SGBP)) as independent variables. These are used to map the relationship between experimental log KOW and predicted log KOW. The best model is obtained using CDFT descriptor (ω) along with IT quantities (SS, SGBP) when combined linearly. The results show a very good coefficient of determination value (R2 = 0.9261) along with a high internal predicting ability (R2CV = 0.9208) which indicates the importance of the mentioned descriptors for the quantitative structure–property analysis of selected PCBs.
Detail
A modified cusp condition for the single density equations of DFT and orbital-free DFT for atoms
Nano ( IF 1.438 ) Pub Date: 2023-06-11 , DOI: 10.1007/s10910-023-01487-3
Although the electron density has the largest value at the nuclear site, the associated Coulomb singularity does not allow its determination in the numerical solution of the Euler-Lagrange equation in density functional theory (DFT) through the corresponding single density equation, or equivalently, in the orbital-free DFT. The problem may be bypassed by using the cusp condition, which, in its conventional form, may turn out to be inadequate for the related mixed boundary value problem. For this purpose, a new generalized cusp condition has been derived.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
13.50 20 Science Citation Index Expanded Not
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